5-Chloro-4-pyrimidinecarbonitrile

Vue d'ensemble

Description

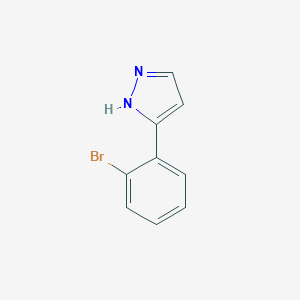

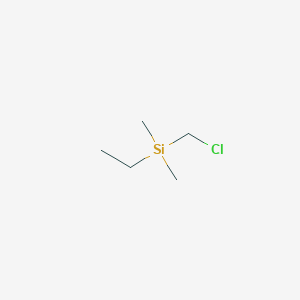

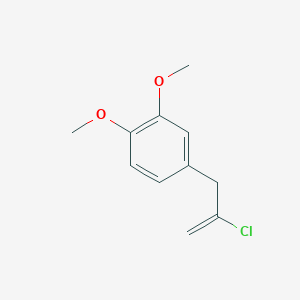

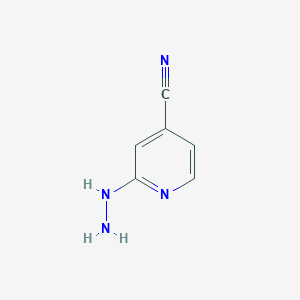

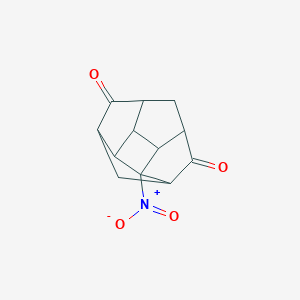

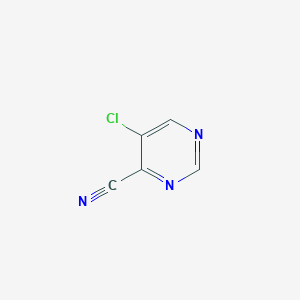

5-Chloropyrimidine-4-carbonitrile, also known as 5-Cl-4-CN-pyrimidine, is a heterocyclic organic compound that belongs to the pyrimidine family. It is a white crystalline powder that is widely used in scientific research for various purposes. The compound has a molecular formula of C5H2ClN3 and a molecular weight of 143.54 g/mol.

Applications De Recherche Scientifique

Rôle dans la synthèse de dérivés

Le 5-Chloro-4-pyrimidinecarbonitrile peut servir d'intermédiaire clé dans la synthèse de divers dérivés de la pyrimidine . Par exemple, il peut être utilisé pour produire du 4-Amino-2-chloropyrimidine-5-carbonitrile , qui est un hétérocycle halogéné .

Applications anti-inflammatoires

La recherche a montré que les dérivés de la pyrimidine, y compris ceux synthétisés à partir du this compound, peuvent présenter de puissants effets anti-inflammatoires . Ces effets sont attribués à leur réponse inhibitrice contre l'expression et les activités de certains médiateurs inflammatoires essentiels .

Effets pharmacologiques

Les pyrimidines, y compris celles dérivées du this compound, présentent une gamme d'effets pharmacologiques. Celles-ci comprennent des activités antioxydantes, antibactériennes, antivirales, antifongiques et antituberculeuses .

Relations structure-activité (RSA)

Les relations structure-activité (RSA) des dérivés de la pyrimidine, y compris ceux du this compound, ont été largement étudiées . Ces études fournissent des informations précieuses pour le développement de nouvelles pyrimidines avec des activités anti-inflammatoires améliorées et une toxicité minimale .

Potentiel inhibiteur de la COX-2

Certains dérivés du this compound ont été trouvés pour inhiber la COX-2, une enzyme connue pour jouer un rôle clé dans l'inflammation et la douleur . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires et analgésiques

Mécanisme D'action

Target of Action

The primary target of 5-Chloropyrimidine-4-carbonitrile is the Epidermal Growth Factor Receptor (EGFR), a type of tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .

Mode of Action

5-Chloropyrimidine-4-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing ATP from attaching and subsequently blocking the activation of the receptor . This inhibition disrupts the signal transduction pathway, leading to reduced cell proliferation and increased apoptosis .

Biochemical Pathways

The inhibition of EGFR by 5-Chloropyrimidine-4-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR, the compound disrupts these pathways, leading to decreased cell growth and increased cell death .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of 5-Chloropyrimidine-4-carbonitrile’s action is the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . This is achieved through the inhibition of EGFR and the disruption of downstream signaling pathways .

Action Environment

The action, efficacy, and stability of 5-Chloropyrimidine-4-carbonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with the compound, affecting its action and efficacy .

Safety and Hazards

5-Chloropyrimidine-4-carbonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and remove to fresh air and keep at rest in a position comfortable for breathing if inhaled .

Orientations Futures

Research on 5-Chloropyrimidine-4-carbonitrile and related compounds is ongoing, with recent studies focusing on the synthesis of new pyrimidine derivatives and their potential applications . For example, a novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific functional groups present in the pyrimidine derivative .

Cellular Effects

Some pyrimidine derivatives have been found to exhibit cytotoxic activities against different cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-Chloropyrimidine-4-carbonitrile at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

5-chloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-4-2-8-3-9-5(4)1-7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCKHQLUNJYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300235 | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114969-65-2 | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114969-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.